molecular formula C10H10N2O B2758610 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 145311-05-3

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No.: B2758610
CAS No.: 145311-05-3
M. Wt: 174.203
InChI Key: SIYWOPPXFFTVMY-UHFFFAOYSA-N
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Description

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a heterocyclic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of an amino group, a dihydro-benzopyran ring, and a carbonitrile group. It has garnered significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-aminochromane-4-carbonitrile, are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep, among other functions.

Mode of Action

The compound interacts with its targets, the 5-HT 1A and 5-HT 7 receptors, by binding to them. This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain .

Biochemical Pathways

Given its affinity for serotonin receptors, it’s likely that it impacts theserotoninergic system . This system is involved in numerous physiological processes, including the regulation of mood, appetite, and sleep.

Result of Action

The molecular and cellular effects of 4-aminochromane-4-carbonitrile’s action are likely related to its interaction with the 5-HT 1A and 5-HT 7 receptors. By modulating the activity of these receptors, it could potentially influence serotonin signaling and thereby exert effects on mood, anxiety, and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as calcium carbonate in ethanol are commonly employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the benzopyran ring.

    Reduction: Amino derivatives with the carbonitrile group reduced to an amine.

    Substitution: Substituted benzopyran derivatives with various functional groups attached to the amino group.

Scientific Research Applications

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group

Properties

IUPAC Name

4-amino-2,3-dihydrochromene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWOPPXFFTVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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